molecular formula C41H52N4O4S B14790335 Tak-652;tbr-652

Tak-652;tbr-652

Cat. No.: B14790335
M. Wt: 696.9 g/mol
InChI Key: QFAQIVYXMJVGNT-DPDRHGIRSA-N
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Description

Cenicriviroc is a novel pharmaceutical compound that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). It has been investigated for its potential therapeutic applications in treating conditions such as HIV infection and non-alcoholic steatohepatitis (NASH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cenicriviroc involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazocine ring system, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of cenicriviroc follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cenicriviroc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of cenicriviroc, which can be further modified to enhance its pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study the interactions of chemokine receptors and their antagonists.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a therapeutic agent for treating HIV infection, NASH, and other inflammatory conditions.

Mechanism of Action

Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. This prevents the interaction between these receptors and their ligands, thereby blocking the signaling pathways involved in inflammation and immune response. The inhibition of CCR2 and CCR5 also prevents the entry of HIV into human cells, making cenicriviroc a potential therapeutic agent for HIV infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cenicriviroc

Cenicriviroc’s dual antagonistic action on both CCR2 and CCR5 receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C41H52N4O4S

Molecular Weight

696.9 g/mol

IUPAC Name

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(2-propylpyrazol-3-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide

InChI

InChI=1S/C41H52N4O4S/c1-5-7-24-48-25-26-49-38-15-10-32(11-16-38)33-12-19-40-35(27-33)28-34(9-8-23-44(40)29-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)30-37-20-21-42-45(37)22-6-2/h10-21,27-28,31H,5-9,22-26,29-30H2,1-4H3,(H,43,46)/t50-/m0/s1

InChI Key

QFAQIVYXMJVGNT-DPDRHGIRSA-N

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CC=NN5CCC)CC(C)C

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CC=NN5CCC)CC(C)C

Origin of Product

United States

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